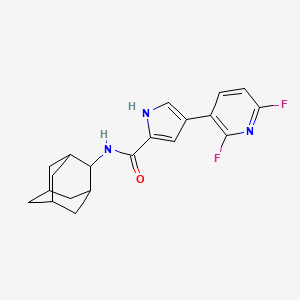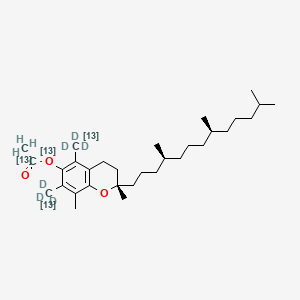
CXCR2 antagonist 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CXCR2 antagonist 5 is a compound that inhibits the activity of the CXC chemokine receptor 2 (CXCR2). CXCR2 is a receptor found on the surface of certain cells, including neutrophils, and plays a crucial role in the inflammatory response by mediating the migration of these cells to sites of inflammation. By blocking CXCR2, this compound can potentially reduce inflammation and has been investigated for its therapeutic potential in various inflammatory diseases and cancers .
準備方法
The synthesis of CXCR2 antagonist 5 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic routes typically involve:
Formation of Intermediates: This step involves the preparation of key intermediates through reactions such as alkylation, acylation, or cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts to form the core structure of the compound.
Final Modifications: The final steps involve modifications such as deprotection or functional group transformations to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to produce the compound in larger quantities .
化学反応の分析
CXCR2 antagonist 5 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Chemistry: It is used as a tool compound to study the role of CXCR2 in various chemical processes.
Biology: It is used to investigate the role of CXCR2 in cell signaling and migration, particularly in the context of inflammation and immune response.
Medicine: It has been explored as a potential therapeutic agent for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and certain types of cancer
Industry: It may have applications in the development of new anti-inflammatory drugs and treatments for cancer
作用機序
CXCR2 antagonist 5 exerts its effects by binding to the CXCR2 receptor and blocking its interaction with its natural ligands, such as interleukin-8 (IL-8). This inhibition prevents the activation of downstream signaling pathways that mediate the migration and activation of neutrophils. The key molecular targets and pathways involved include:
G Protein-Coupled Receptor (GPCR) Signaling: CXCR2 is a GPCR, and its inhibition disrupts the signaling cascade that leads to neutrophil migration.
Phospholipase C (PLC) Pathway: Inhibition of CXCR2 prevents the activation of PLC, which is involved in the production of secondary messengers like inositol triphosphate (IP3) and diacylglycerol (DAG).
Phosphatidylinositol-3-Kinase (PI3K) Pathway: CXCR2 inhibition also affects the PI3K pathway, which plays a role in cell survival and migration .
類似化合物との比較
CXCR2 antagonist 5 can be compared with other similar compounds that also target CXCR2 or related receptors:
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and therapeutic applications. This compound is unique in its specific binding affinity and the particular pathways it affects, making it a valuable tool in both research and therapeutic contexts .
特性
分子式 |
C15H14F2N4O2S |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
(2R)-2-[[6-[(2,3-difluorophenyl)methylsulfanyl]-[1,2]oxazolo[5,4-d]pyrimidin-4-yl]amino]propan-1-ol |
InChI |
InChI=1S/C15H14F2N4O2S/c1-8(6-22)19-13-10-5-18-23-14(10)21-15(20-13)24-7-9-3-2-4-11(16)12(9)17/h2-5,8,22H,6-7H2,1H3,(H,19,20,21)/t8-/m1/s1 |
InChIキー |
ZLRWWDGGLOPBOT-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](CO)NC1=C2C=NOC2=NC(=N1)SCC3=C(C(=CC=C3)F)F |
正規SMILES |
CC(CO)NC1=C2C=NOC2=NC(=N1)SCC3=C(C(=CC=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


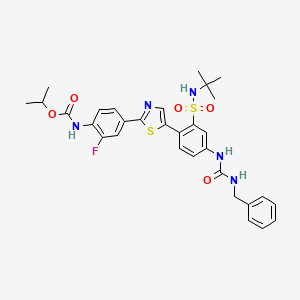
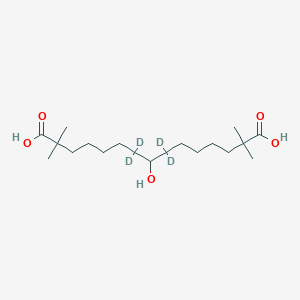
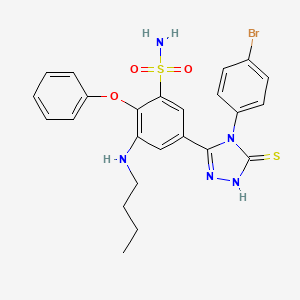


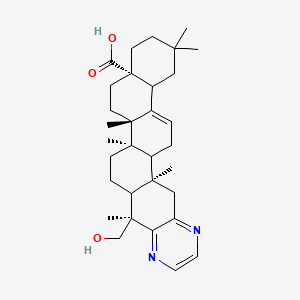
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)

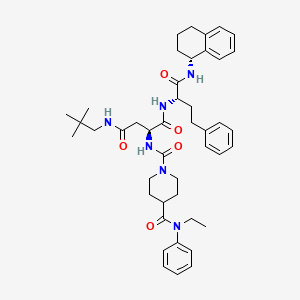
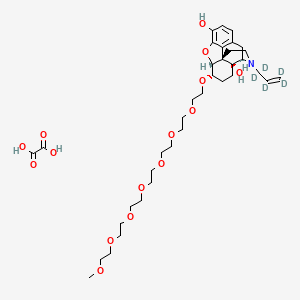

![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
